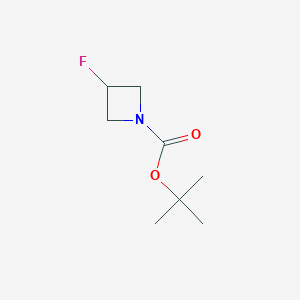

Tert-butyl 3-fluoroazetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHRLGJGHNPRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Tert-butyl 3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, carboxylic acids, and other fluorinated derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

科学的研究の応用

Tert-butyl 3-fluoroazetidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl 3-fluoroazetidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the fluoro-substituted azetidine ring. This ring structure allows the compound to interact with different molecular targets, including enzymes and receptors. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and biological studies .

類似化合物との比較

Structural and Functional Variations

The table below compares tert-butyl 3-fluoroazetidine-1-carboxylate with structurally related azetidine derivatives, highlighting substituent effects on properties and applications:

Reactivity and Stability

- Fluorine vs. Bromine : The 3-fluoro derivative exhibits greater electronegativity and smaller steric bulk compared to the bromo analog, favoring electronic modulation over leaving-group reactivity. The bromo compound’s superior leaving-group ability makes it ideal for cross-coupling or alkylation reactions .

- Formyl vs. Aminomethyl: The formyl group (in tert-butyl 3-formylazetidine-1-carboxylate) enables facile derivatization via nucleophilic additions, while the aminomethyl group (in tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate) supports peptide bond formation or metal coordination .

- Hydroxymethyl vs.

Research Findings and Trends

Recent studies emphasize the strategic incorporation of fluorine in azetidine derivatives to optimize drug-like properties. For instance:

- Fluorine’s electron-withdrawing effect stabilizes the azetidine ring, reducing unwanted ring-opening during synthetic transformations .

- The 3-fluoro substituent in this compound has been leveraged in kinase inhibitor design, where it enhances target binding through dipole interactions .

- Scalable synthetic routes for bromo- and fluoro-azetidines (e.g., via halogenation of Boc-protected azetidinones) are critical for industrial applications .

生物活性

Tert-butyl 3-fluoroazetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a fluoroazetidine ring, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The presence of the fluorine atom enhances its reactivity and biological interactions, making it a valuable candidate for various applications in organic synthesis and pharmacology.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several key factors:

- Reactivity : The fluorine atom can form strong interactions with biological molecules, influencing their stability and activity.

- Enzyme Inhibition : The compound has shown potential as an inhibitor in various enzymatic reactions due to its ability to interact with nucleophilic sites on proteins.

- Protein Modification : The reactive nature of the compound allows it to modify proteins, which can be instrumental in studying enzyme function and inhibition.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Antimicrobial Activity : Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties, suggesting that this compound could have similar effects against various pathogens .

- Cancer Research : Investigations into the compound's role as a chemical probe have shown promise in targeting specific cancer-related pathways, particularly through its interactions with tropomyosin receptor kinases (Trk) which are implicated in tumorigenesis .

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound inhibits specific enzymes critical for bacterial survival. The mechanism involved covalent modification of active site residues, leading to decreased enzyme activity and bacterial growth inhibition.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that the compound significantly reduced cell proliferation. The observed effects were linked to its ability to interfere with signaling pathways associated with cell growth and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-fluoroazetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes starting from azetidine precursors. Key steps include alkylation with tert-butyl reagents (e.g., tert-butyl bromoacetate) under anhydrous conditions, followed by fluorination using agents like Selectfluor. Critical parameters include the use of strong bases (e.g., NaH, KOtBu), inert solvents (THF, DMF), and controlled temperatures. Purification often employs recrystallization or column chromatography to achieve >95% purity. Inert atmospheres (N₂/Ar) are essential to prevent side reactions .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks to confirm azetidine ring substitution and tert-butyl ester presence.

- FTIR : Identify carbonyl (C=O) and C-F stretches.

- Mass Spectrometry (MS) : Verify molecular weight ([M+H]+ expected at ~217.23 g/mol).

- HPLC : Assess purity (>96% via reverse-phase C18 column, UV detection at 254 nm).

Cross-reference data with literature or analogs to validate results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/volatiles.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Incompatibilities : Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can competing side reactions during the fluorination step be minimized in the synthesis of this compound?

- Methodological Answer :

- Fluorination Agents : Use selective fluorinating agents (e.g., DAST, Deoxo-Fluor) to reduce byproducts.

- Temperature Control : Maintain sub-0°C conditions to suppress thermal degradation.

- Additives : Introduce crown ethers (e.g., 18-crown-6) to enhance reagent solubility and selectivity.

- Monitoring : Track reaction progress via TLC or GC-MS. Quench aliquots with H₂O and analyze intermediates .

Q. What strategies are effective in resolving discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign stereochemistry.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Solvent Effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts.

- Impurity Analysis : Run LC-MS to detect trace contaminants affecting spectral clarity .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Include a positive control (e.g., staurosporine for kinases) and vehicle control (DMSO).

- Cytotoxicity Screening : Use MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and a reference drug (e.g., doxorubicin).

- Binding Studies : Employ surface plasmon resonance (SPR) to measure dissociation constants (KD) with purified targets. Validate with isothermal titration calorimetry (ITC) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.

- Light Sensitivity : Store aliquots in amber vials under UV light (λ=365 nm) and compare with dark-stored controls.

- Degradation Products : Identify by LC-MS/MS; common products include hydrolyzed azetidine-carboxylic acids .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in synthetic yields reported across literature for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (DMF vs. THF), bases (NaH vs. KOtBu), and reaction times.

- Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., over-alkylated derivatives).

- Replication : Repeat published protocols with strict adherence to stoichiometry and equipment specifications. Document deviations meticulously .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for fluorination/alkylation steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking Studies : Predict binding modes with biological targets using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。